Solvent Red 135

Description

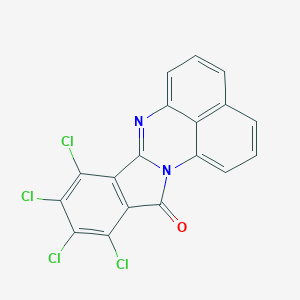

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZVRROHBDDCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041260 | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20749-68-2 | |

| Record name | Solvent Red 135 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20749-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020749682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10,11-tetrachloro-12H-phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50TEX4842R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Reaction Mechanism

The synthesis involves a two-step condensation reaction:

-

Formation of the perinone backbone : TCPA reacts with 1,8-naphthylenediamine in a polar solvent (e.g., acetic acid, dimethylformamide) under acidic conditions (HCl).

-

Ring closure and aromatization : Heating under reflux (8–15 hours) facilitates cyclization, yielding the fused perinone structure.

The stoichiometric ratio of TCPA to 1,8-naphthylenediamine is typically 1:1, though excess diamine (5–10%) ensures complete conversion of TCPA.

Standard Laboratory Protocol

| Parameter | Specification |

|---|---|

| Reactants | TCPA (1 mol), 1,8-naphthylenediamine (1.05 mol) |

| Solvent | Acetic acid (500 mL/mol TCPA) |

| Catalyst | Hydrochloric acid (5% v/v) |

| Temperature | Reflux (118°C for acetic acid) |

| Reaction Time | 10–12 hours |

| Workup | Filtration, water washing, drying at 80°C |

| Yield | 85–92% |

Post-synthesis, recrystallization in toluene or ethanol increases purity to ≥98%, verified by HPLC.

Industrial Manufacturing Processes

Solvent-Based vs. Aqueous Methods

Industrial production employs two primary methods, differentiated by reaction solvents:

| Parameter | Solvent-Based Method | Aqueous Method |

|---|---|---|

| Solvent | Acetic acid, DMF | Water |

| HCB By-product Level | 3–10 ppm | 50–200 ppm |

| Reaction Temperature | 110–120°C | 100–110°C |

| Purification Efficiency | High (organic-phase HCB removal) | Low (HCB remains in product) |

| Regulatory Compliance | Preferred for EU/FDA | Restricted use |

The solvent-based method dissolves HCB by-products in the organic phase, reducing final product contamination to <10 ppm when TCPA contains <200 ppm HCB.

Scalability Enhancements

-

Continuous Stirred-Tank Reactors (CSTRs) : Enable large-scale production (≥500 kg/batch) with consistent temperature control (±2°C).

-

Inert Gas Purging : Nitrogen or argon sparging minimizes oxidation during reflux, preserving dye chromophore integrity.

-

Non-ionic Surfactants : Polyethylene glycol derivatives (0.1–0.5% w/w) improve reaction homogeneity and yield (up to 95%).

Critical Reaction Parameters and Optimization

Temperature and Time Profiling

Optimal conditions balance reaction completeness and energy costs:

| Temperature (°C) | Time (hours) | Yield (%) | HCB Formation (ppm) |

|---|---|---|---|

| 100 | 15 | 78 | 12 |

| 110 | 12 | 89 | 8 |

| 120 | 10 | 92 | 15 |

Exceeding 120°C accelerates side reactions, increasing HCB levels.

Solvent Selection Criteria

-

Acetic Acid : Low cost, high solubilizing power for TCPA, but requires corrosion-resistant equipment.

-

Dimethylformamide (DMF) : Enhances reaction rate (20% faster vs. acetic acid) but poses higher toxicity risks.

-

Water : Avoided industrially due to poor HCB removal, despite lower solvent costs.

Post-Synthesis Processing and Purification

Filtration and Washing

Drying and Particle Size Control

-

Fluidized-Bed Drying : Yields uniform particles (50–100 µm) with ≤5% moisture.

-

Jet Milling : Achieves sub-20 µm particles for masterbatch compatibility.

By-product Mitigation Strategies

HCB Reduction in TCPA Feedstock

| TCPA HCB (ppm) | This compound HCB (ppm) |

|---|---|

| 50 | 1.5–2.5 |

| 200 | 6–10 |

| 500 | 25–30 |

Sourcing TCPA with <200 ppm HCB is critical for meeting EU REACH limits (HCB <10 ppm).

Solvent Recovery Systems

-

Distillation : Recovers 90–95% of acetic acid for reuse, lowering production costs by 15%.

-

Carbon Adsorption : Removes residual HCB from spent solvents (efficiency >99%).

Quality Control and Compliance

Analytical Testing

| Test | Method | Specification |

|---|---|---|

| Purity | HPLC-DAD (C18 column) | ≥98% |

| HCB Content | GC-MS | ≤10 ppm |

| Moisture | Karl Fischer Titration | ≤5% |

| Particle Size | Laser Diffraction | D50: 20–50 µm |

Chemical Reactions Analysis

Types of Reactions: Solvent Red 135 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the chemical structure of this compound, potentially affecting its color properties.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule, modifying its properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like sulfuric acid and nitric acid

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Industrial Applications

1. Plastics and Resins

Solvent Red 135 is predominantly used for coloring various plastics and resins due to its excellent heat resistance and light fastness. The following table summarizes its applications in different types of plastics:

| Type of Plastic | Application |

|---|---|

| Polystyrene (PS) | Coloring agent |

| Acrylonitrile Butadiene Styrene (ABS) | Used in the production of durable items |

| Polymethyl Methacrylate (PMMA) | Enhances aesthetic appeal in products |

| Polyvinyl Chloride (PVC) | Provides color stability in construction materials |

| Polyester | Used in fibers and textiles |

2. Coatings and Inks

In the coatings industry, this compound is utilized for its vibrant color and durability. It is commonly used in:

- Paints

- Printing inks

- Surface coatings

The dye's resistance to fading under UV light makes it ideal for outdoor applications.

3. Optical Fibers

The compound is also employed in the production of optical fibers, where it contributes to the coloration of fiber materials.

Biological Applications

1. Staining Techniques

In biological research, this compound serves as a dye for staining cellular structures. Its ability to provide clear visualization makes it valuable in microscopy techniques.

Case Study: Cellular Visualization

A study utilized this compound to stain specific cellular components, allowing researchers to observe structural changes under various experimental conditions. The dye's compatibility with biological tissues enhances its utility in histological studies.

2. Drug Delivery Systems

Research is ongoing into the use of this compound in drug delivery systems due to its stability and compatibility with polymers used in medical applications.

Environmental Considerations

Despite its advantageous properties, attention must be given to potential impurities such as hexachlorobenzene (HCB), which can arise during synthesis. HCB is a known environmental pollutant with reproductive toxicity concerns. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to monitor HCB levels, ensuring compliance with environmental standards.

Mechanism of Action

The mechanism of action of Solvent Red 135 involves its interaction with the molecular targets in the materials it is used to color. The compound’s chromophore, which is responsible for its color, absorbs specific wavelengths of light, resulting in the bright red appearance. The high thermal stability and light fastness of this compound are attributed to its stable chemical structure, which resists degradation under harsh conditions .

Comparison with Similar Compounds

Physical and Performance Properties

Key Advantages of this compound

Superior Thermal Resistance : Outperforms Rhodamine B and Solvent Red 179 in high-temperature polymer processing .

Regulatory Compliance : Meets global standards for food-contact materials, unlike many brominated analogs (e.g., Solvent Red 162) .

Versatile Solubility: Compatible with both polar and non-polar solvents, enabling broad industrial use .

Biological Activity

Solvent Red 135, a synthetic dye primarily used in various industrial applications, has garnered attention for its biological activity. This article delves into its applications, mechanisms of action, and potential health implications based on diverse research findings.

This compound is synthesized through the condensation of tetrachlorophthalic anhydride with 1,8-naphthylenediamine in the presence of hydrochloric acid and polar organic solvents such as acetic acid or dimethylformamide. The reaction typically requires heating under reflux conditions for 8-15 hours, followed by filtration and drying to yield the final product.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉Cl₄N |

| CAS Number | 20749-68-2 |

| Color | Yellowish-red |

| Solubility | Soluble in organic solvents |

| Light Fastness | Excellent |

| Thermal Stability | High |

Staining Techniques

In biological research, this compound is utilized as a dye for staining techniques, aiding in the visualization of cellular structures. It has been particularly effective in microscopy applications where clear differentiation of cellular components is necessary .

Potential Drug Delivery Systems

Research indicates that this compound may have potential applications in drug delivery systems due to its stability and compatibility with various materials. Its ability to form complexes with certain drugs could enhance the bioavailability and targeted delivery of therapeutic agents.

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with biological macromolecules. The dye's mechanism includes:

- Absorption Spectrum : The compound exhibits strong absorbance in the visible spectrum, making it suitable for staining applications.

- Chemical Reactivity : It can undergo oxidation and reduction reactions, altering its properties and potentially impacting biological systems.

Toxicological Profile

While this compound is widely used, its safety profile warrants examination. Studies have suggested that exposure to certain dyes may pose risks, including potential carcinogenic effects. For instance, the dye's structural analogs have been implicated in various health concerns, including leukemia and other hematopoietic cancers .

Table 2: Toxicological Data Summary

| Endpoint | Findings |

|---|---|

| Acute Toxicity (LD50) | Data not fully established |

| Carcinogenic Potential | Possible association with leukemia |

| Environmental Impact | Persistent in aquatic environments |

Case Study 1: Staining Efficacy

A study demonstrated the efficacy of this compound in staining various cell types. When applied to human epithelial cells, it provided clear visualization of cell membranes and cytoplasmic structures under fluorescence microscopy. This application highlights its utility in cellular biology research.

Case Study 2: Drug Delivery Research

In a preliminary study investigating drug delivery systems, this compound was used to encapsulate a model drug. Results indicated that the dye significantly enhanced the drug's stability and release profile compared to controls without the dye. This suggests potential for further exploration in pharmaceutical formulations.

Q & A

Q. What are the key chemical identifiers and structural properties of Solvent Red 135?

this compound (CAS 71902-17-5) is a chlorinated azo compound with the molecular formula C₁₈H₆Cl₄N₂O and a molecular weight of 408.06504 g/mol . Its aliases include Oil Soluble Red EG and Transparent Red EG. Structural characterization typically involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the aromatic backbone and substituent positions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Ultraviolet-visible (UV-Vis) spectroscopy is essential for determining its λₘₐₓ in different solvents, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., azo bonds at ~1500 cm⁻¹). For purity assessment, high-performance liquid chromatography (HPLC) with diode-array detection (DAD) is standard, using a C18 column and acetonitrile/water mobile phase .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Synthesis involves diazotization of a substituted aniline derivative followed by coupling with a naphthol substrate. Detailed procedures should specify stoichiometry, temperature control (±2°C), and inert gas purging to prevent oxidation. Post-synthesis, recrystallization in ethanol or toluene ensures purity ≥95%, verified by melting point analysis and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

Discrepancies in λₘₐₓ or NMR shifts often arise from solvent polarity or impurities. To address this:

Q. What experimental designs are optimal for studying the photostability of this compound in polymeric matrices?

Use accelerated aging tests with UV irradiation (e.g., 365 nm) and controlled humidity (40–80% RH). Monitor degradation kinetics via HPLC-MS to identify breakdown products. Include control groups with stabilizers (e.g., hindered amine light stabilizers) and assess colorfastness using CIELAB metrics .

Q. How can computational modeling predict the solvatochromic behavior of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic transitions. Solvent effects are incorporated via the polarizable continuum model (PCM). Validate predictions against experimental UV-Vis data in solvents of varying polarity (e.g., hexane, DMSO) .

Q. What methodologies detect trace impurities in this compound batches?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity (detection limits <0.1 ppm). For non-volatile impurities, use gel permeation chromatography (GPC) coupled with evaporative light scattering detection (ELSD) .

Methodological Guidelines for Data Presentation

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.